tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-8(6-13)4-9(12)7-14/h8-9,14H,4-7,12H2,1-3H3 |
InChI Key |
SWYDKTPYHUZRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(CO)N |
Origin of Product |
United States |
Preparation Methods
Formation of 1-Benzylazetidin-3-ol Intermediate
- Starting materials: Benzylamine and 2-(chloromethyl)oxirane.
- Procedure: Benzylamine is dissolved in water and cooled to 0–5 °C. 2-(Chloromethyl)oxirane is added slowly under stirring at this temperature. The reaction proceeds for 16 hours at 0–5 °C.
- Isolation: The crude product is filtered, washed, and dried. It is then treated with sodium carbonate in acetonitrile and refluxed at 80–90 °C for 16 hours to promote ring closure and formation of 1-benzylazetidin-3-ol.
- Yield: Approximately 88.7%.
- Characterization: 1H NMR confirms the structure with characteristic multiplets for azetidine protons and benzyl aromatic signals.
Conversion to tert-Butyl 3-hydroxyazetidine-1-carboxylate
- Hydrogenolysis: The benzyl protecting group is removed by catalytic hydrogenation using 5% Pd/C under hydrogen atmosphere at room temperature overnight.
- Protection: The free azetidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.
- Isolation: The product is crystallized from n-heptane at low temperature (0–5 °C).
- Yield: Around 91%.
- Characterization: 1H NMR shows signals consistent with Boc protection and hydroxyazetidine structure.
Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate
- Oxidation methods:
- Traditional TEMPO/NaClO oxidation.
- Green oxidation using TEMPO/H2O2 in a microchannel reactor for enhanced efficiency and environmental compatibility.
- Microchannel reactor conditions:
- Intermediate tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) is mixed with TEMPO and dichloromethane.
- 30% hydrogen peroxide is pumped through the reactor with a residence time of 30 seconds.
- The organic phase is separated, washed, and concentrated.
- Yield: Up to 92.1% with high purity (HPLC 99.07%).
- Advantages: The microchannel reactor method offers better control, higher yield, and greener process compared to traditional batch oxidation.
Further Functionalization to Target Compound
- The oxo intermediate (tert-butyl 3-oxoazetidine-1-carboxylate) undergoes subsequent reactions such as reductive amination or nucleophilic addition to introduce the 2-amino-3-hydroxypropyl side chain.
- Protection and deprotection steps are carefully managed to maintain the integrity of the azetidine ring and functional groups.
- Wittig and Hinsberg reactions may be employed for further elaboration of the side chain, depending on the synthetic route.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-Benzylazetidin-3-ol (V-3) | Benzylamine, 2-(chloromethyl)oxirane, Na2CO3, reflux | 88.7 | Ring closure under mild conditions |
| 2 | tert-Butyl 3-hydroxyazetidine-1-carboxylate (V-4) | Pd/C hydrogenation, Boc protection, crystallization | 91 | Removal of benzyl group, Boc protection |
| 3 | tert-Butyl 3-oxoazetidine-1-carboxylate (V-5) | TEMPO/H2O2 oxidation in microchannel reactor | 92.1 | Green oxidation with high purity |
| 4 | tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate | Reductive amination or nucleophilic addition | Variable | Final functionalization step |
Research Findings and Industrial Relevance
- The use of microchannel reactors for oxidation steps significantly improves reaction efficiency, safety, and environmental impact, making the process suitable for industrial scale-up.
- The synthetic route employs commercially available, low-cost starting materials such as benzylamine and 2-(chloromethyl)oxirane, enhancing economic feasibility.
- The Boc protection strategy stabilizes the azetidine nitrogen, facilitating downstream reactions and purification.
- The overall process is designed to be green and cost-effective , aligning with modern sustainable chemistry principles.
- The intermediates and final compound are valuable for the synthesis of pharmaceutical agents, including kinase inhibitors like baricitinib, highlighting the importance of this synthetic methodology.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to various biochemical reactions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related azetidine derivatives, focusing on synthesis, physicochemical properties, safety, and applications.
Structural and Functional Group Variations
Key substituents on the azetidine ring dictate reactivity, stability, and biological interactions.
Table 1: Structural Comparison
Key Observations :
- Hydroxyethyl substituent (): Increases hydrophilicity compared to bromoethyl analogs.
- Aromatic substituents (e.g., methoxyphenyl in 1h): Improve π-π stacking but reduce solubility.
Key Observations :
- Lower yields (35–47%) are common for complex substituents (e.g., tetrafluoropropyl in Compound 58) due to steric and electronic challenges.
- Preparative HPLC () and column chromatography () are standard for isolating polar intermediates.
Physicochemical and Bioactive Properties
Functional groups influence solubility, LogP, and bioactivity.
Key Observations :
- Amino-hydroxypropyl group: Likely increases water solubility (high LogS) due to polar groups, beneficial for oral bioavailability.
- Bromoethyl derivative : Higher LogP (lipophilicity) may enhance membrane permeability but raises toxicity risks.
- Pyrimidinyl derivative (): Aromatic heterocycle correlates with higher toxicity (acute oral LD₅₀ Category 4).
Key Observations :
- Pyrimidinyl and bromoethyl derivatives require stringent safety measures due to irritant and toxic properties.
- Hydroxyethyl and amino-hydroxypropyl analogs are likely safer but still necessitate standard precautions.
Biological Activity
Tert-butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate is a compound characterized by its unique azetidine structure, which consists of a four-membered nitrogen-containing ring. This compound features a tert-butyl group, an amino group, and a hydroxyl group, which contribute to its potential biological activities. The molecular formula is with a molecular weight of 230.30 g/mol .
Structural Characteristics
The structural features of this compound include:
- Azetidine Ring : A four-membered cyclic structure that can influence the compound's reactivity and biological interactions.
- Functional Groups : The presence of amino and hydroxyl groups enhances its potential for biological activity by facilitating interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent functionalization to introduce the amino and hydroxyl groups. Specific synthetic pathways may vary based on available starting materials and desired purity levels .
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). For instance, related azetidine derivatives have shown promising in vitro activity against Mtb strains, with some compounds achieving lower minimum inhibitory concentrations (MICs) than established antibiotics like isoniazid .
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| Isoniazid | 0.1 | Standard control |
| Azetidine Derivative A | 0.05 | More active |
| Azetidine Derivative B | 0.2 | Comparable |
The proposed mechanism for the antibacterial activity involves the interaction of the azetidine ring with bacterial enzymes, potentially inhibiting their function. This interaction is believed to be facilitated by the lipophilic nature of the compound, which enhances its ability to penetrate bacterial membranes .
Case Studies
Several case studies have explored the biological activity of azetidine derivatives:
- Study on Antitubercular Activity : A series of spirocyclic azetidines were synthesized and tested for their activity against Mtb. The study found that specific substitutions on the azetidine ring significantly enhanced antibacterial efficacy .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of azetidine derivatives to bacterial enzymes. These studies revealed that modifications to the azetidine structure could lead to improved interactions with target proteins .
Safety Profile
While exploring the biological activities, it is crucial to consider the safety profile of this compound. Hazard statements indicate potential risks such as skin irritation and respiratory issues upon exposure . Proper handling and safety measures should be observed in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
